

An In-depth Technical Guide to Boc-Tyr(Bzl)-aldehyde

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Compound of Interest

Compound Name: Boc-Tyr(Bzl)-aldehyde

Cat. No.: B1279063

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N- α -tert-Butoxycarbonyl-O-benzyl-L-tyrosinal, commonly known as **Boc-Tyr(Bzl)-aldehyde**. It is a valuable chiral building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug discovery. This document details its physicochemical properties, synthesis, and applications, offering researchers the foundational knowledge required for its effective use.

Core Physicochemical Properties

Boc-Tyr(Bzl)-aldehyde is a white to off-white solid at room temperature. Its structure features a tyrosine backbone protected at the amine terminus with a tert-butoxycarbonyl (Boc) group and at the phenolic hydroxyl group with a benzyl (Bzl) group. The presence of the aldehyde functional group makes it a versatile intermediate for a variety of chemical transformations.

Property	Value	Reference
Molecular Weight	355.43 g/mol	[1]
Molecular Formula	C ₂₁ H ₂₅ NO ₄	[1]
CAS Number	82689-15-4	[1]
Appearance	White to off-white solid	
Solubility	Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.	

Synthesis of Boc-Tyr(Bzl)-aldehyde

The most common laboratory-scale synthesis of **Boc-Tyr(Bzl)-aldehyde** involves the reduction of a corresponding protected tyrosine derivative, such as a methyl ester or a Weinreb amide. The use of diisobutylaluminium hydride (DIBAL-H) as the reducing agent at low temperatures is a well-established method for the partial reduction of esters to aldehydes.

Experimental Protocol: Synthesis via DIBAL-H Reduction of a Methyl Ester

This protocol is a representative procedure based on established organic chemistry principles for the reduction of esters to aldehydes.

Materials:

- Methyl-N-Boc-O-benzyl-L-tyrosinate
- Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)
- Anhydrous toluene or dichloromethane
- Methanol
- Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexanes and ethyl acetate for elution

Procedure:

- Dissolve Methyl-N-Boc-O-benzyl-L-tyrosinate in anhydrous toluene or dichloromethane in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add a stoichiometric amount (typically 1.1 to 1.5 equivalents) of DIBAL-H solution dropwise to the stirred solution, maintaining the temperature at -78 °C.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
- Allow the reaction mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are observed.
- Separate the organic layer and extract the aqueous layer with dichloromethane or ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude **Boc-Tyr(Bzl)-aldehyde**.
- Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure aldehyde.

Applications in Organic Synthesis

The aldehyde functionality of **Boc-Tyr(Bzl)-aldehyde** makes it a key intermediate for the synthesis of a wide range of organic molecules, particularly peptidomimetics and other

biologically active compounds.

Wittig Reaction

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds. **Boc-Tyr(Bzl)-aldehyde** can react with a variety of phosphorus ylides to generate alkenes with a protected tyrosine scaffold.

General Experimental Protocol: Wittig Olefination

- Generate the phosphorus ylide by treating a phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMSO).
- Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).
- Add a solution of **Boc-Tyr(Bzl)-aldehyde** in the same anhydrous solvent to the ylide solution.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
- Purify the resulting alkene by column chromatography.

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines. **Boc-Tyr(Bzl)-aldehyde** can be reacted with a primary or secondary amine in the presence of a reducing agent to form a new carbon-nitrogen bond.

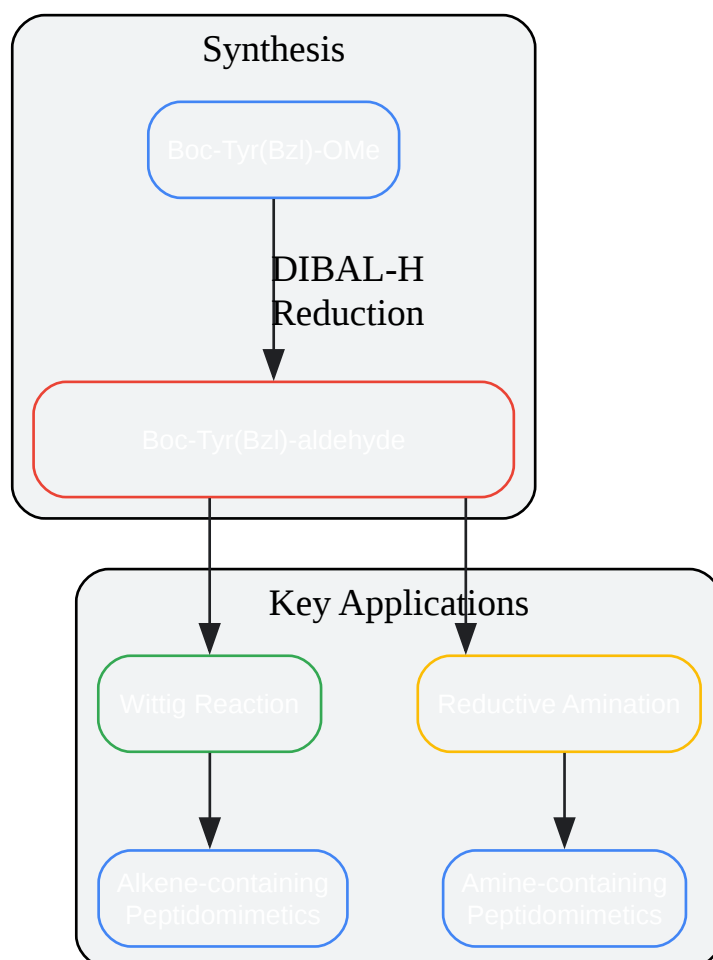
General Experimental Protocol: Reductive Amination

- Dissolve **Boc-Tyr(Bzl)-aldehyde** and the desired amine (1.0 to 1.2 equivalents) in a suitable solvent (e.g., dichloromethane, methanol, or a mixture).

- Add a reducing agent such as sodium triacetoxyborohydride, sodium cyanoborohydride, or proceed with catalytic hydrogenation.
- Stir the reaction at room temperature until the starting aldehyde is consumed (monitored by TLC).
- Work up the reaction by adding water or a basic aqueous solution.
- Extract the product with an organic solvent, wash, dry, and concentrate.
- Purify the resulting amine by column chromatography.

Logical Workflow of Synthesis and Applications

The following diagram illustrates the central role of **Boc-Tyr(Bzl)-aldehyde** in synthetic workflows.



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Caption: Synthesis and key applications of **Boc-Tyr(Bzl)-aldehyde**.

Role in Drug Discovery and Development

Protected amino aldehydes, such as **Boc-Tyr(Bzl)-aldehyde**, are crucial intermediates in the synthesis of enzyme inhibitors, particularly for proteases. The aldehyde group can act as a "warhead," forming a reversible covalent bond with active site residues (e.g., serine or cysteine) of the target enzyme. The Boc and Bzl protecting groups allow for the selective modification of the tyrosine scaffold and its incorporation into larger, more complex molecules with potential therapeutic applications. The development of peptidomimetics from such building blocks is a key strategy in modern drug discovery to improve the pharmacokinetic properties of peptide-based drug candidates.

This guide provides a foundational understanding of **Boc-Tyr(Bzl)-aldehyde** for researchers. For specific applications, further optimization of the described general protocols may be necessary.

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References

- 1. medchemexpress.com [medchemexpress.com]
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